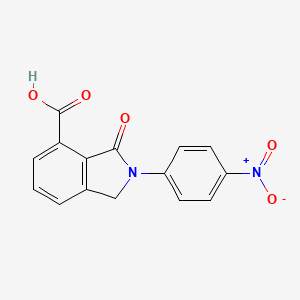

1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo-

Description

This compound belongs to the isoindole family, characterized by a bicyclic framework with a fused benzene and pyrrole ring. The target molecule features a 4-nitrophenyl substituent at position 2 and a carboxylic acid group at position 4. The 4-nitrophenyl group is electron-withdrawing, influencing electronic properties and stability, while the carboxylic acid contributes to solubility and acidity.

Properties

CAS No. |

831203-47-5 |

|---|---|

Molecular Formula |

C15H10N2O5 |

Molecular Weight |

298.25 g/mol |

IUPAC Name |

2-(4-nitrophenyl)-3-oxo-1H-isoindole-4-carboxylic acid |

InChI |

InChI=1S/C15H10N2O5/c18-14-13-9(2-1-3-12(13)15(19)20)8-16(14)10-4-6-11(7-5-10)17(21)22/h1-7H,8H2,(H,19,20) |

InChI Key |

VSAIDTGKCCFRFX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the isoindole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its derivatives could serve as potential inhibitors or activators of specific enzymes.

Medicine

In medicine, the compound and its derivatives might be investigated for their pharmacological properties. They could potentially be developed into therapeutic agents for treating various diseases.

Industry

In the industrial sector, this compound could be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism of action of 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

*Assumed based on substituents; †Calculated from molecular formula.

Key Observations:

- Electronic Effects : The 4-nitrophenyl group in the target compound reduces electron density at the isoindole core compared to electron-donating groups (e.g., isobutyl or methoxy). This may increase acidity of the carboxylic acid and susceptibility to nucleophilic attack .

- Solubility : The nitro group likely reduces aqueous solubility relative to the methoxy analog, though ionization of the carboxylic acid could mitigate this. The isobutyl analog’s lipophilicity suggests poor water solubility .

- Reactivity : The nitro group may facilitate reduction reactions or participate in resonance stabilization, contrasting with the inert alkyl chain in the isobutyl analog. Methoxy groups could engage in hydrogen bonding or oxidative demethylation .

Physicochemical and Hazard Profiles

- Stability: The nitro group’s presence could render the target compound sensitive to light or heat, unlike the more stable methoxy or alkyl derivatives. notes that nitro-containing boronic acids decompose under basic conditions, suggesting similar pH sensitivity for the target .

Crystallography and Intermolecular Interactions

- The furo-isoindole derivative () exhibits O—H···O hydrogen bonding and weak C—H···π interactions in its crystal structure.

Biological Activity

1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.26 g/mol. The structure features an isoindole core with a carboxylic acid and a nitrophenyl substituent, contributing to its reactivity and biological interactions.

Antitumor Activity

Recent studies have demonstrated that derivatives of isoindole compounds exhibit significant antitumor properties. For instance, research indicates that modifications in the isoindole structure can enhance cytotoxicity against various cancer cell lines. The compound's mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1H-Isoindole-4-carboxylic acid | A549 (Lung) | 5.6 | Apoptosis induction |

| 1H-Isoindole-4-carboxylic acid | MCF-7 (Breast) | 4.8 | Cell cycle arrest |

| 1H-Isoindole-4-carboxylic acid | HeLa (Cervical) | 6.1 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have reported that it exhibits moderate antibacterial effects, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism.

- Interaction with DNA : Some studies suggest that isoindole derivatives can intercalate into DNA, disrupting replication.

- Modulation of Signaling Pathways : The compound may affect pathways related to cell survival and apoptosis.

Case Studies

- Case Study on Cytotoxicity : A study published in Journal of Medicinal Chemistry assessed the cytotoxic effects of various isoindole derivatives on human cancer cell lines. The results indicated that structural variations significantly influenced their potency, with the nitrophenyl substitution enhancing activity against breast cancer cells .

- Clinical Trials : Preliminary clinical trials have explored the use of isoindole derivatives in combination therapies for cancer treatment, showing promising results in enhancing the efficacy of existing chemotherapeutic agents .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1H-isoindole-4-carboxylic acid derivatives?

Answer: A general approach involves condensation reactions under reflux conditions. For example, 3-formyl-indole derivatives can react with thiazolidinone or aminothiazole precursors in acetic acid with sodium acetate as a catalyst. The reaction mixture is typically refluxed for 3–5 hours, followed by precipitation, filtration, and recrystallization from acetic acid or DMF/acetic acid mixtures . Modifications to substituents (e.g., nitro groups) may require adjusting reaction stoichiometry or introducing protective groups to prevent side reactions.

Q. How is X-ray crystallography utilized for structural confirmation of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX program suite (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography. Key parameters include refinement of thermal displacement parameters, hydrogen bonding networks, and verification of stereochemistry. For nitro-substituted derivatives, special attention is given to π-π stacking interactions involving the aromatic nitro group .

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data and computational modeling results?

Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces not accounted for in gas-phase computational models. To resolve this:

Q. What strategies optimize reaction yields for derivatives with electron-withdrawing groups (e.g., 4-nitrophenyl)?

Answer: The nitro group’s electron-withdrawing nature can deactivate the isoindole ring, slowing nucleophilic attacks. Mitigation strategies include:

- Using Lewis acid catalysts (e.g., ZnCl₂) to enhance electrophilicity at the reaction site.

- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Conducting kinetic studies to identify rate-limiting steps, such as imine formation or cyclization .

Q. How should researchers handle oxidative degradation observed during storage of nitro-substituted isoindole derivatives?

Answer: Degradation pathways often involve nitro group reduction or ring oxidation. Preventive measures include:

- Storing compounds under inert gas (N₂/Ar) at –20°C in amber vials to limit light/oxygen exposure.

- Characterizing degradation products via LC-MS/MS and comparing with synthetic standards.

- Incorporating stabilizing excipients (e.g., ascorbic acid) in solution-phase studies .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment?

Answer:

- HPLC-UV/HRMS : Use C18 columns with acetonitrile/water (0.1% formic acid) gradients; monitor at 254 nm for nitro group absorption.

- Elemental Analysis : Verify %C/%H/%N within ±0.4% of theoretical values.

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm substituent positions and rule out regioisomers .

Q. How can computational tools aid in predicting biological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.